Hamaline

Neuropharmacology MAO Inhibition Selectivity Profiling

Harmaline is a functionally distinct β-carboline alkaloid—not interchangeable with harmine or other analogs. Its 10,000-fold selectivity for MAO-A over MAO-B enables precise dissection of serotonergic pathways without off-target MAO-B confounding. With 10-fold greater in vivo potency (2 mg/kg vs. 20 mg/kg) and markedly lower plasma protein binding (52% vs. 94.5%), it reduces compound consumption and animal stress in chronic studies. As a direct mTOR kinase inhibitor, it is the validated probe for esophageal squamous cell carcinoma research. Procure Harmaline specifically to ensure target engagement, reproducibility, and cost efficiency.

Molecular Formula C20H19ClN2O
Molecular Weight 338.8 g/mol
Cat. No. B12225996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHamaline
Molecular FormulaC20H19ClN2O
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESCC1=NCCC2=C1N(C3=C2C=C(C=C3)OC)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H19ClN2O/c1-13-20-17(9-10-22-13)18-11-16(24-2)7-8-19(18)23(20)12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3
InChIKeySRMUEFRMPPZYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmaline for Research Procurement: A β-Carboline Alkaloid with Unique Pharmacological and Physicochemical Signature


Harmaline (HAL) is a naturally occurring β-carboline alkaloid found predominantly in Peganum harmala. It is structurally characterized by a tricyclic β-carboline core with a 7-methoxy and 1-methyl substitution, but critically, it possesses a partially saturated C3=C4 double bond compared to its close analog, harmine [1]. This seemingly subtle structural variation profoundly impacts its physicochemical properties, target binding, and pharmacokinetic behavior, making it a functionally distinct molecule [2]. While often grouped generically with other 'harmala alkaloids', harmaline's unique profile necessitates specific and informed procurement for targeted research in neuropharmacology, oncology, and cardiovascular studies [3].

Why Harmaline Cannot Be Replaced by Harmine or Other β-Carboline Analogs in Research


Generic substitution of harmaline with other β-carboline alkaloids like harmine, harmalol, or tetrahydroharmine is scientifically untenable due to stark and quantifiable differences in their molecular interactions and systemic behavior. The subtle structural variance between harmaline and harmine leads to a nearly 2-fold difference in plasma protein binding (52% vs. 94.5%) [1] and a 10-fold difference in in vivo effective dose for cognitive improvement (2 mg/kg vs. 20 mg/kg) [2]. Furthermore, harmaline exhibits a remarkable 10,000-fold selectivity for MAO-A over MAO-B, a degree of specificity not matched by other analogs like tetrahydro-β-carboline, which only shows a 10-fold difference [3]. These findings confirm that harmaline is not a mere variant but a distinct chemical entity with its own pharmacological and ADME profile, making its specific procurement essential for reproducibility and for targeting unique molecular pathways [4].

Harmaline Evidence Guide: Quantified Comparative Advantages for Scientific Selection


Harmaline Demonstrates Superior MAO-A Selectivity (10,000-fold) vs. Other β-Carbolines

Harmaline exhibits an exceptionally high selectivity for inhibiting monoamine oxidase A (MAO-A) over MAO-B. In comparative studies, harmaline is 10,000 times more potent as an inhibitor of MAO-A than MAO-B [1]. This stands in stark contrast to other β-carboline analogs: tetrahydro-β-carboline and harmane exhibit only a 10-fold difference in potency between the two isoforms [1]. This makes harmaline a uniquely precise tool for studying MAO-A-mediated pathways.

Neuropharmacology MAO Inhibition Selectivity Profiling

Harmaline Binds to MAO-A with 9.6x Higher Affinity (Ki = 5 nM) than Harmaline (Ki = 48 nM)

In a study characterizing the inhibition of purified MAO-A by various β-carboline derivatives, harmine was found to be a significantly more potent inhibitor than harmaline [1]. The Ki value for harmine was determined to be 5 nM, while the Ki value for harmaline was 48 nM [1]. This direct, quantitative comparison reveals that harmine binds to the active site of MAO-A with an affinity nearly 10 times greater than that of harmaline, despite their structural similarity.

Enzymology Molecular Pharmacology Drug Discovery

Harmaline's 52% Plasma Protein Binding Enables Greater Free Drug Fraction vs. Harmine's 94.5%

A classic but critical in vivo rat study revealed a profound pharmacokinetic difference between harmaline and its close analog, harmine [1]. Plasma protein binding was measured at 94.5% for harmine but only 52% for harmaline [1]. This 42.5 percentage point difference means that for any given total plasma concentration, the free, pharmacologically active fraction of harmaline is nearly nine times higher (48% free vs. 5.5% free), fundamentally altering its distribution and potential for biological activity.

Pharmacokinetics ADME Drug Distribution

Harmaline Requires 10-Fold Lower In Vivo Dose for Cognitive Efficacy (2 mg/kg) vs. Harmine (20 mg/kg)

A direct in vivo comparison in a mouse model of scopolamine-induced memory deficit demonstrated that harmaline (HAL) and harmine (HAR) both ameliorate cognitive dysfunction, but with a striking difference in potency [1]. The study found that the minimally effective dose of harmaline was 2 mg/kg, whereas for harmine, a dose of 20 mg/kg was required to achieve comparable cognitive improvements and biochemical changes [1]. Furthermore, at these respective effective doses, harmaline was noted to produce more pronounced regulation of cholinergic function, inflammation, and neurotransmitters [1].

Behavioral Neuroscience In Vivo Pharmacology Cognitive Enhancement

Harmaline Uniquely Targets mTOR Kinase, a Pathway Not Inhibited by Harmine

In a study on esophageal squamous cell carcinoma (ESCC), harmaline was identified as a direct inhibitor of the mammalian target of rapamycin (mTOR) kinase [1]. This is a unique and specific mechanism not shared by its structural analog, harmine, which has been shown to regulate the PI3K/Akt/mTOR pathway through a different mechanism, primarily inducing autophagy in insect cells rather than directly inhibiting mTOR kinase [2]. The direct targeting of mTOR by harmaline represents a distinct and verifiable differentiation in its cellular mechanism of action.

Cancer Biology Signal Transduction Target Identification

Harmaline Demonstrates Unique Vasorelaxant Mechanism Involving α-Adrenoceptors, Unlike Harmine

While both harmaline and harmine induce vasorelaxation in isolated rat aorta, a mechanistic study revealed a key difference in their pathways [1]. Pre-treatment with prazosin, an inhibitor of α1-adrenoceptors, significantly reduced the vasorelaxant effect of harmaline but did not affect the harmine-induced response [1]. In contrast, pre-treatment with IBMX, a non-specific phosphodiesterase inhibitor, affected the responses to both compounds [1]. This indicates that harmaline's vasorelaxant activity is uniquely dependent on an α1-adrenoceptor-mediated mechanism, a pathway not shared by harmine.

Cardiovascular Pharmacology Vascular Biology Signal Transduction

Harmaline Research Applications: Defined Scenarios for Targeted Procurement


Neuropharmacological Studies Requiring Exquisite MAO-A Specificity

Given its 10,000-fold selectivity for MAO-A over MAO-B, Harmaline is the ideal reagent for experiments designed to dissect the specific roles of MAO-A in neurotransmitter metabolism, without the confounding inhibition of MAO-B that occurs with less selective analogs like tetrahydro-β-carboline [1]. This precision is critical for validating target engagement and interpreting results in models of depression, anxiety, and neurodegenerative diseases where MAO-A is implicated [1].

In Vivo Cognitive and Behavioral Studies with Cost and Material Efficiency

For long-term or large-scale in vivo studies, such as the scopolamine-induced cognitive dysfunction model, Harmaline's 10-fold greater potency compared to Harmine (effective dose 2 mg/kg vs. 20 mg/kg) makes it the economically and logistically superior choice [2]. Using Harmaline significantly reduces the total amount of compound required, lowering procurement costs and minimizing potential compound-related stress on the animal subjects, all while achieving superior or equal efficacy [2].

Pharmacokinetic and ADME Research on Free Drug Hypothesis

Harmaline is a uniquely suited tool for investigating the 'free drug hypothesis' and the impact of plasma protein binding on drug distribution. Its dramatically lower plasma protein binding (52%) compared to its close analog Harmine (94.5%) provides an internal control for studying how free fraction influences tissue penetration, clearance, and target occupancy [3]. This makes Harmaline invaluable for academic and industrial ADME research aimed at understanding the drivers of drug disposition [3].

Oncology Research Focused on Direct mTOR Kinase Inhibition

In cancer biology, specifically for studies on esophageal squamous cell carcinoma (ESCC), Harmaline serves as a validated chemical probe for direct mTOR kinase inhibition [4]. Unlike Harmine, which modulates the PI3K/Akt/mTOR pathway through other means, Harmaline directly binds to and inhibits mTOR kinase activity [4]. Its use is therefore essential for experiments designed to specifically interrogate the consequences of direct mTOR catalytic inhibition in cancer cell growth and proliferation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hamaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.